4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
4-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of chromones
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the cyclization of 4-hydroxy-3-methoxybenzaldehyde with malonic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
3-Hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
3-Methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
2-Ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
1-Methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential for drug development and industrial use continues to drive research and innovation.
Properties
IUPAC Name |
4-hydroxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-11-7-6-9-8-4-2-3-5-10(8)14(16)18-13(9)12(11)15/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIMCPRKSFDNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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